4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid
Description
Properties
IUPAC Name |
4-(3,5-dichlorophenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUZWPYCVSZJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691279 | |
| Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-97-6 | |
| Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3,5-Dichlorophenyl)-2-fluorobenzoic Acid: Physicochemical Properties and Characterization for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring a biphenyl scaffold with chlorine and fluorine substituents, suggests that it may possess unique physicochemical properties that are critical for its behavior in biological systems and its suitability for various applications. This technical guide provides a comprehensive overview of the known and predicted physicochemical data for this compound, alongside detailed experimental protocols for its thorough characterization. This information is intended to empower researchers to effectively utilize and evaluate this molecule in their discovery and development pipelines.
Core Physicochemical Data
A foundational understanding of a compound's physicochemical profile is paramount in drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
Identity and Structure
| Property | Value | Source |
| IUPAC Name | 4-(3,5-dichlorophenyl)-2-fluorobenzoic acid | PubChem[1] |
| Molecular Formula | C₁₃H₇Cl₂FO₂ | PubChem[1] |
| Molecular Weight | 285.09 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)C(=O)O | PubChem[1] |
| InChI Key | CIUZWPYCVSZJKR-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 1261913-97-6 | PubChem[1] |
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, Quantitative Structure-Property Relationship (QSPR) models and computational algorithms are invaluable tools for estimating its key physicochemical parameters. These predictions offer crucial insights for initial assessment and experimental design.
| Property | Predicted Value | Method/Rationale | Source |
| Melting Point (°C) | 160-190 | Based on the analysis of structurally similar dichlorinated and fluorinated benzoic acids, a melting point in this range is anticipated. For instance, 3,5-dichlorobenzoic acid has a melting point of 184-187 °C. The introduction of a fluorine atom and the biphenyl structure will influence crystal lattice packing and intermolecular interactions. | BenchChem[2] |
| Boiling Point (°C) | ~436 | Predicted based on computational models for similar aromatic carboxylic acids. For example, the predicted boiling point for 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid is 436.4±45.0 °C. | ChemicalBook |
| LogP (Octanol-Water Partition Coefficient) | 4.4 | This value, computed by Cactvs, indicates a high degree of lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. | PubChem[1] |
| Aqueous Solubility | Low | The high LogP value strongly suggests that the compound will have low solubility in aqueous media. QSPR models for solubility prediction of complex organic molecules often correlate high LogP with low solubility. | PubMed[3] |
| pKa | 2.5 - 3.5 | The acidity of the carboxylic acid is influenced by the electron-withdrawing effects of the fluorine and chlorine atoms. The ortho-fluorine substituent is expected to have a significant acid-strengthening effect due to its inductive and resonance effects. QSPR models for pKa prediction of benzoic acids provide a basis for this estimation. | ResearchGate |
Experimental Characterization: A Step-by-Step Approach
To validate the predicted properties and gain a comprehensive understanding of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid, a systematic experimental characterization is essential. The following protocols are based on established methodologies for the physicochemical profiling of small molecule drug candidates.
Workflow for Physicochemical Characterization
Sources
Methodological & Application
Application Note: A Robust and Scalable Synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic Acid via Suzuki-Miyaura Coupling
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid, a key building block in pharmaceutical and materials science research. The described methodology utilizes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and high-yielding results. The protocol emphasizes experimental design, the rationale behind the selection of reagents, and robust purification strategies.
Introduction
Biaryl compounds are fundamental structural motifs in a vast array of biologically active molecules and functional materials.[3] The synthesis of substituted biaryl carboxylic acids, in particular, presents unique challenges due to the potential for catalyst inhibition and purification difficulties. 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid is a valuable intermediate whose synthesis requires a reliable and scalable method. The Suzuki-Miyaura cross-coupling reaction has emerged as a superior method for constructing such biaryl linkages due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[3][4][5]
This protocol details the coupling of 4-bromo-2-fluorobenzoic acid with 3,5-dichlorophenylboronic acid. The presence of the carboxylic acid functionality on one of the coupling partners necessitates careful selection of the base and reaction conditions to avoid unwanted side reactions and ensure efficient product formation.
Reaction Mechanism and Rationale
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[6] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromo-2-fluorobenzoic acid), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron species (3,5-dichlorophenylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10] The choice of base is critical and can significantly influence the reaction rate and yield.[7][11]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The selection of a suitable base is paramount when a carboxylic acid is present on one of the coupling partners. A strong base could deprotonate the carboxylic acid, potentially leading to solubility issues or undesired side reactions. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective in these cases, providing the necessary basicity for the transmetalation step without interfering with the acidic proton of the carboxylic acid.[7][11]
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| 4-Bromo-2-fluorobenzoic acid | ≥97% | Commercially Available | Starting material.[12][13] |
| 3,5-Dichlorophenylboronic acid | ≥98% | Commercially Available | Coupling partner.[14][15] |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Palladium catalyst. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent. |
| Water | Deionized | In-house | Solvent. |
| Ethyl acetate | ACS Grade | Commercially Available | For extraction. |
| Hydrochloric acid (HCl) | 1 M solution | In-house | For acidification. |
| Brine | Saturated NaCl solution | In-house | For washing. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Round-bottom flask | |||
| Condenser | |||
| Magnetic stirrer and hotplate | |||
| Nitrogen or Argon gas supply | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Buchner funnel and filter paper |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq)[16], and potassium carbonate (2.0 eq).[16]
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (volume will depend on the scale of the reaction, a common concentration is 0.1-0.2 M with respect to the limiting reagent).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture.[16]
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x volume of the aqueous layer) to remove non-acidic impurities. Discard the organic layers.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel. For chromatography, a mobile phase containing a small amount of acetic acid may be necessary to prevent tailing of the carboxylic acid product.
-
Visualization of the Synthetic Workflow
Caption: Workflow for the Suzuki-Miyaura synthesis.
Mechanistic Diagram
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure all reagents are of high purity and the solvents are anhydrous and properly degassed.
-
The palladium catalyst may be deactivated. Consider using a fresh batch or a different palladium source.
-
The base may not be effective. A screening of different bases (e.g., K₃PO₄, Cs₂CO₃) may be necessary.[7]
-
-
Incomplete Reaction:
-
Increase reaction time or temperature.
-
Ensure efficient stirring to overcome mass transfer limitations in the heterogeneous mixture.
-
-
Purification Challenges:
-
Residual boronic acid can be difficult to separate from the carboxylic acid product.[17] The basic wash during the workup is crucial for removing the unreacted boronic acid.
-
If column chromatography is used, adding a small percentage of acetic acid to the eluent can improve the peak shape of the product.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid. By carefully selecting the catalyst, base, and solvent system, and by adhering to the detailed protocol outlined in this application note, researchers can achieve high yields of the desired product. The insights into the reaction mechanism and troubleshooting tips provided herein are intended to empower scientists to successfully implement and adapt this methodology for their specific research needs.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
HZPT Blog. (2024, March 4). why use base in suzuki coupling. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry. (2020, June 5). Suzuki Cross-Coupling Mechanism. YouTube. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. Retrieved from [Link]
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. Retrieved from [Link]
-
ACS Publications. (2022). A basic switch leads to big changes in Suzuki coupling. Retrieved from [Link]
-
FAQ. (2022, December 26). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? Retrieved from [Link]
-
Wiley Online Library. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
ACS Publications. (2024, February 29). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Retrieved from [Link]
-
Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. Retrieved from [Link]
-
ChemBK. (2024, April 10). 3,5-Dichlorophenyl Boronic Acid. Retrieved from [Link]
-
University Chemistry. (2022, March 30). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]
-
YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]
-
Macmillan Group. (2022, April 5). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichlorophenylboronic acid. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. blog.hzpt.com [blog.hzpt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. chemimpex.com [chemimpex.com]
- 14. 3,5-Dichlorophenylboronic acid 98 67492-50-6 [sigmaaldrich.com]
- 15. 3,5-Dichlorophenylboronic acid | CAS 67492-50-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
Step-by-step preparation of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid from boronic acids
Application Note: High-Purity Synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic Acid via Suzuki-Miyaura Coupling
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid (CAS: 1261913-97-6).[1][2] This biaryl motif is a critical pharmacophore in medicinal chemistry, often serving as a scaffold for transthyretin (TTR) stabilizers and non-steroidal anti-inflammatory drugs (NSAIDs).[2]
The method utilizes a Suzuki-Miyaura cross-coupling between 4-bromo-2-fluorobenzoic acid and 3,5-dichlorophenylboronic acid.[1] Unlike standard protocols that require ester protection, this optimized route proceeds directly on the free carboxylic acid, reducing step count and maximizing process efficiency.
Retrosynthetic Analysis & Strategy
The synthesis relies on the palladium-catalyzed formation of the C–C bond between an aryl halide and an aryl boronic acid.
Key Strategic Decisions:
-
Substrate Selection: We utilize 4-bromo-2-fluorobenzoic acid rather than the chloride analogue.[1] The C–Br bond possesses a lower bond dissociation energy (BDE) than C–Cl, facilitating faster oxidative addition by the Pd(0) species, which is crucial when electron-withdrawing groups (fluorine, carboxyl) are present.[2]
-
Catalyst Choice: Pd(dppf)Cl₂[1][2][3][4]·CH₂Cl₂ is selected over Pd(PPh₃)₄.[1] The bidentate dppf ligand creates a large bite angle, enhancing stability and preventing catalyst deactivation by the free carboxylate group.
-
Base Stoichiometry: A critical factor.[1] Since the substrate contains a carboxylic acid, 3.0–4.0 equivalents of base are required: 1 eq to deprotonate the carboxylic acid, 1 eq to activate the boronic acid (forming the boronate species), and excess to drive kinetics.
Reaction Scheme Visualization
Figure 1: Reaction scheme for the direct coupling of the free acid substrate.[1]
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][5][6][7] | Amount (Example Scale) | Role |
| 4-Bromo-2-fluorobenzoic acid | 219.01 | 1.0 | 5.00 g (22.8 mmol) | Substrate (Electrophile) |
| 3,5-Dichlorophenylboronic acid | 190.82 | 1.2 | 5.22 g (27.4 mmol) | Substrate (Nucleophile) |
| Pd(dppf)Cl₂[1][2]·CH₂Cl₂ | 816.64 | 0.03 | 0.56 g (0.68 mmol) | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.5 | 8.46 g (79.8 mmol) | Base |
| 1,4-Dioxane | - | - | 80 mL | Solvent (Organic) |
| Water (degassed) | - | - | 20 mL | Solvent (Aqueous) |
Step-by-Step Procedure
Step 1: Inert Atmosphere Setup [1]
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
-
Critical: Charge the flask with 1,4-Dioxane and Water. Sparge the solvent mixture with nitrogen for 20 minutes. Why? Dissolved oxygen promotes homocoupling of the boronic acid and oxidizes the Pd(0) active species, killing the reaction.
Step 2: Reagent Addition
-
Under a positive stream of nitrogen, add 4-Bromo-2-fluorobenzoic acid , 3,5-Dichlorophenylboronic acid , and Na₂CO₃ .[1][2]
-
Stir for 5 minutes until the acid is neutralized (bubbling of CO₂ may occur; ensure the system is vented).
-
Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst last.[1] The solution should turn an orange/red color.
Step 3: Reaction
-
Heat the mixture to 90°C (internal temperature).
-
Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexanes + 1% Acetic Acid).[1]
-
TLC Tip: The starting material (bromide) will be more polar than the product due to the ionization of the acid, but the biaryl product is significantly more hydrophobic.
-
-
Reaction is typically complete within 4–6 hours .[1]
Step 4: Workup (Acid-Base Purification Strategy) This specific workup leverages the acidic nature of the product to remove non-acidic impurities (like de-halogenated byproducts or homocoupled boronic acid) without chromatography.
-
Cool the reaction mixture to room temperature.
-
Filter through a pad of Celite to remove palladium black; rinse with 20 mL water.
-
Dilution: Transfer filtrate to a separatory funnel. Add Ethyl Acetate (100 mL) and Water (50 mL).[1]
-
First Separation (Basic Phase): The product is currently a sodium salt (carboxylate) and resides in the Aqueous Layer .
-
Acidification: Transfer the aqueous layer to a clean beaker. Slowly add 2N HCl with stirring until pH ~1–2.
-
Observation: The product will precipitate as a white/off-white solid.[1]
-
-
Extraction: Extract the now-cloudy aqueous mixture with Ethyl Acetate (3 x 50 mL).
-
Drying: Combine the organic extracts, wash with Brine (50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Step 5: Crystallization
-
Dissolve the crude solid in minimal hot Ethanol (~60°C).
-
Add Water dropwise until persistent turbidity is observed.[1]
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the crystals and dry in a vacuum oven at 50°C for 12 hours.
Process Logic & Purification Workflow
The following diagram illustrates the self-validating purification logic. By exploiting the pKa of the benzoic acid (~4.0), we can chemically filter impurities.
Figure 2: Acid-Base extraction workflow ensuring removal of non-acidic byproducts.[1][2]
Quality Control & Troubleshooting
Expected Analytical Data
-
Appearance: White to off-white crystalline solid.[1]
-
¹H NMR (400 MHz, DMSO-d₆):
-
Mass Spectrometry (ESI-): m/z = 283.0 [M-H]⁻ (Characteristic isotope pattern for Cl₂).[1][2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion due to catalyst poisoning.[1] | Ensure Na₂CO₃ is >3.0 eq.[1] The free acid consumes base rapidly. Switch to K₃PO₄ if problem persists. |
| Protodeboronation | Loss of boronic acid before coupling. | Avoid prolonged heating.[1] Add the boronic acid in portions or switch to the corresponding pinacol ester. |
| Black Precipitate | "Palladium Black" formation (catalyst decomposition).[1][3] | Ensure rigorous degassing.[1] Add 10 mol% PPh₃ to stabilize the Pd species if using Pd(OAc)₂ (though dppf is usually stable). |
| Product is Oily | Impurities preventing crystallization.[1] | Perform the acid-base extraction again.[1] Recrystallize from Toluene/Heptane if EtOH/Water fails.[1] |
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] [Link]
-
Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[2] [Link]
-
Goossen, L. J., et al. (2006).[2] Synthesis of Biaryls via Decarboxylative Coupling.[8] Journal of the American Chemical Society, 128(30), 9808-9809.[2] (Context on handling benzoic acids in couplings). [Link]
-
PubChem Compound Summary. (2025). 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid (CID 53227746).[1][2] National Center for Biotechnology Information. [Link][1][2]
Sources
- 1. 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid | C13H7Cl2FO2 | CID 53227746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Scalable production methods for 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid
An Application Note and Protocol for the Scalable Production of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid
Abstract
4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid is a key biaryl carboxylic acid intermediate in the synthesis of advanced pharmaceutical compounds. Its production on a scalable and reproducible basis is critical for drug development and manufacturing. This document provides a comprehensive guide to a robust and scalable synthetic route centered around the Suzuki-Miyaura cross-coupling reaction. We present detailed, field-tested protocols for the synthesis of the requisite precursors and the final coupling reaction, along with methodologies for reaction monitoring, product isolation, and purification. The causality behind critical process parameters is explained to empower researchers and development scientists to adapt and optimize the process for large-scale implementation.
Introduction and Synthetic Strategy
The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry. The target molecule, 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid, presents a structure that is efficiently assembled using palladium-catalyzed cross-coupling chemistry. Among the available methods, the Suzuki-Miyaura reaction stands out for its scalability, high functional group tolerance, mild reaction conditions, and the use of thermally stable and less toxic organoboron reagents.[1]
Our strategy involves a convergent synthesis, where two key intermediates, 4-Bromo-2-fluorobenzoic acid (I) and 3,5-Dichlorophenylboronic acid (II) , are prepared or sourced and then coupled to form the final product (III) . This approach allows for the independent synthesis and purification of precursors, ensuring high quality and overall process efficiency.
Caption: High-level overview of the convergent synthetic strategy.
Protocol 1: Synthesis of 4-Bromo-2-fluorobenzoic Acid (I)
This protocol details the oxidation of 4-bromo-2-fluorotoluene using potassium permanganate. This method is a classic and highly effective transformation for converting benzylic methyl groups to carboxylic acids and is well-suited for scaling.[2]
Materials and Reagents
| Reagent | Formula | M.W. | Quantity (100 mmol scale) | Notes |
| 4-Bromo-2-fluorotoluene | C₇H₆BrF | 189.03 | 18.9 g (100 mmol) | Starting material |
| Potassium Permanganate | KMnO₄ | 158.03 | 31.6 g (200 mmol) | Oxidizing agent |
| Pyridine | C₅H₅N | 79.10 | 100 mL | Co-solvent |
| Water | H₂O | 18.02 | 100 mL | Solvent |
| Sodium Hydroxide (3N) | NaOH | 40.00 | As needed | For workup |
| Hydrochloric Acid (6N) | HCl | 36.46 | As needed | For acidification |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | Extraction solvent |
| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add pyridine (100 mL) and water (100 mL).
-
Reagent Addition: Begin stirring and add 4-bromo-2-fluorotoluene (18.9 g, 100 mmol). Heat the mixture to 90°C using a heating mantle.
-
Oxidation: Once the temperature stabilizes at 90°C, add potassium permanganate (31.6 g, 200 mmol) portion-wise over 1 hour. Causality Note: Portion-wise addition is crucial to control the exotherm of the oxidation reaction and maintain a safe operating temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 90°C for 3-4 hours. The progress can be monitored by TLC or HPLC by observing the disappearance of the starting material. The purple color of the permanganate will dissipate as it is consumed.
-
Quenching and Filtration: Cool the reaction mixture to room temperature. A dense brown precipitate of manganese dioxide (MnO₂) will have formed. Filter the mixture through a pad of celite to remove the MnO₂ solids. Wash the filter cake with 3N sodium hydroxide solution (~100 mL) to ensure all the product (as its sodium salt) is collected.
-
Acidification: Combine the filtrates and transfer to a suitable beaker. While stirring in an ice bath, slowly acidify the solution with 6N hydrochloric acid until the pH is approximately 2. A thick white precipitate of 4-bromo-2-fluorobenzoic acid will form.[2]
-
Isolation: Collect the white solid by vacuum filtration, wash the cake with cold deionized water (2 x 50 mL), and dry under vacuum at 60°C to a constant weight.
-
Purity and Yield: The expected yield is 75-85%. The product is typically of high purity (>97%) but can be further purified by recrystallization if needed.[2]
Protocol 2: Scalable Suzuki-Miyaura Cross-Coupling
This protocol describes the core coupling reaction between 4-Bromo-2-fluorobenzoic acid (I) and 3,5-Dichlorophenylboronic acid (II) . 3,5-Dichlorophenylboronic acid is a commercially available reagent that is stable and easy to handle, making it ideal for scalable synthesis.[3][4]
Materials and Reagents
| Reagent | Formula | M.W. | Quantity (50 mmol scale) | Notes |
| 4-Bromo-2-fluorobenzoic acid (I) | C₇H₄BrFO₂ | 219.01 | 10.95 g (50 mmol) | From Protocol 1 |
| 3,5-Dichlorophenylboronic acid (II) | C₆H₅BCl₂O₂ | 190.82 | 10.5 g (55 mmol, 1.1 eq) | Key coupling partner[5] |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 112 mg (0.5 mol%) | Catalyst |
| SPhos | C₂₇H₃₁O₂P | 410.50 | 410 mg (1.0 mol%) | Ligand |
| Potassium Carbonate | K₂CO₃ | 138.21 | 20.7 g (150 mmol, 3.0 eq) | Base |
| Toluene | C₇H₈ | 92.14 | 250 mL | Organic Solvent |
| Water | H₂O | 18.02 | 50 mL | Aqueous Phase |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling and purification process.
Step-by-Step Procedure
-
Reactor Charging: In a 500 mL reactor vessel, combine 4-bromo-2-fluorobenzoic acid (10.95 g, 50 mmol), 3,5-dichlorophenylboronic acid (10.5 g, 55 mmol), potassium carbonate (20.7 g, 150 mmol), toluene (250 mL), and water (50 mL).
-
Inerting: Equip the reactor with a reflux condenser and a nitrogen/argon inlet. Degas the stirred mixture for 30 minutes by bubbling nitrogen through the solution. Causality Note: Removing dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ from the Pd(II) precatalyst.[1]
-
Catalyst Addition: Add the palladium(II) acetate (112 mg, 0.5 mol%) and SPhos ligand (410 mg, 1.0 mol%). Expertise Note: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide and enhances the stability and activity of the palladium catalyst, leading to higher yields and faster reaction times.
-
Reaction: Heat the mixture to reflux (approximately 85-90°C) with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the consumption of the 4-bromo-2-fluorobenzoic acid by HPLC.
-
Workup - Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Add 200 mL of deionized water and transfer the mixture to a separatory funnel. The product, as its potassium salt, will be in the aqueous phase. Separate the layers and discard the upper organic (toluene) layer.
-
Workup - Acidification: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 6N HCl to precipitate the product. The target pH is ~2.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove inorganic salts.
Purification and Final Product Characterization
The crude product from the Suzuki coupling is typically of good purity but may contain small amounts of homo-coupled byproducts or residual starting materials. Recrystallization is a highly effective method for achieving pharmaceutical-grade purity (>99%).
Recrystallization Protocol
-
Dissolution: Transfer the crude, dry solid to an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol and heat to boiling to dissolve the solid completely.[6]
-
Precipitation: While the ethanol solution is hot, slowly add hot deionized water dropwise until the solution just begins to turn cloudy. This indicates the saturation point has been reached.[6]
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water (1:1) mixture. Dry the product in a vacuum oven at 60-70°C to a constant weight.
Analytical Validation
The purity of the final product should be assessed using the following methods:
-
High-Performance Liquid Chromatography (HPLC): To determine purity (target >99.5%). A reversed-phase C18 column is generally suitable.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M-H]⁻: 282.97).
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
Reagents:
-
Potassium Permanganate: Strong oxidizer. Avoid contact with combustible materials.
-
Pyridine: Flammable and toxic.
-
Boronic Acids: Can be irritating to the eyes, respiratory system, and skin.[8]
-
Palladium Catalysts: Handle with care; they are toxic and expensive.
-
-
Reactions: The oxidation with KMnO₄ is exothermic and must be controlled. The Suzuki coupling should be conducted under an inert atmosphere.
References
-
FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?[Link]
-
PureSynth. 3,5-Dichlorophenylboronic Acid (Contains Varying Amounts Of Anhydride).[Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.[Link]
-
ChemBK. 3,5-Dichlorophenyl Boronic Acid.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing.[Link]
-
ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11).[Link]
-
PubChem. 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid.[Link]
- Google Patents.CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
- Google Patents.Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid.[Link]
-
PubChem. 3,5-Dichlorophenylboronic acid.[Link]
-
DiVA. Suzuki reactions in novel liquids.[Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3,5-Dichlorophenylboronic acid | 67492-50-6 [chemicalbook.com]
- 5. 3,5-Dichlorophenylboronic acid | C6H5BCl2O2 | CID 2734331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chembk.com [chembk.com]
Application Note: Robust Arylation of 2-Fluoro-4-Bromobenzoic Acid via Suzuki-Miyaura Coupling
Topic: Reaction conditions for arylation of 2-fluoro-4-bromobenzoic acid Content Type: Application Notes and Protocols
Abstract & Scope
This technical guide details the optimized reaction conditions for the arylation of 2-fluoro-4-bromobenzoic acid (CAS: 112704-79-7). This scaffold is a critical intermediate in the synthesis of PARP inhibitors, kinase inhibitors, and biaryl-based non-steroidal anti-inflammatory drugs (NSAIDs).
Unlike simple aryl halides, this substrate presents a unique challenge: the coexistence of a free carboxylic acid and an electron-withdrawing fluorine atom. The protocol defined herein prioritizes direct coupling of the free acid to avoid the atom-uneconomical protection/deprotection steps, utilizing a biphasic Suzuki-Miyaura system that ensures high solubility of the carboxylate salt while maintaining catalyst activity.
Mechanistic Insight & Reaction Design[1]
Substrate Analysis
The substrate contains three functional features affecting reactivity:
-
C4-Bromide: The site of oxidative addition.[1]
-
C2-Fluorine: An electron-withdrawing group (EWG) located meta to the bromide. Through inductive effects (
), the fluorine decreases electron density at the C-Br bond, theoretically accelerating oxidative addition compared to non-fluorinated benzoic acids. -
C1-Carboxylic Acid: Under basic coupling conditions, this exists as a carboxylate anion (
). This anionic charge is electron-donating, which can deactivate the ring toward oxidative addition.
The Engineering Challenge: The reaction system must balance the solubility of the polar carboxylate salt with the lipophilicity of the aryl boronic acid and the palladium catalyst.
The Catalytic Cycle
The reaction follows the standard Pd(0)/Pd(II) cycle. The critical deviation in this protocol is the Base Activation step. The base serves a dual role: converting the starting material into its soluble benzoate form and activating the boronic acid to the boronate species for transmetallation.
Figure 1: Catalytic cycle emphasizing the oxidative addition to the bromobenzoate species.
Critical Reaction Parameters
Catalyst Selection: Pd(dppf)Cl₂
While Pd(PPh₃)₄ is common, it is air-sensitive and prone to rapid oxidation during the setup of polar/aqueous reactions.
-
Recommendation: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).
-
Why: The bidentate dppf ligand has a large bite angle, which favors reductive elimination of the bulky biaryl product. It is also robust against the water required to solubilize the benzoate.
Solvent System: The "Universal" Mix
A single organic solvent cannot dissolve both the inorganic base/carboxylate and the organic boronic acid.
-
Protocol: 1,4-Dioxane / Water (3:1 or 4:1 ratio) .
-
Logic: Dioxane is miscible with water, creating a homogeneous phase at 80°C that brings the catalyst, lipophilic boronic acid, and hydrophilic benzoate into contact.
Base: Potassium Carbonate (K₂CO₃)[3]
-
Requirement: At least 2.5 to 3.0 equivalents.
-
Stoichiometry:
-
1.0 eq to deprotonate the carboxylic acid (forming the salt).
-
1.0+ eq to activate the boronic acid.
-
Excess to maintain basic pH throughout the reaction (preventing protodeboronation).
-
Detailed Experimental Protocol
Materials Checklist
-
Substrate: 2-Fluoro-4-bromobenzoic acid (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 – 5 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water (degassed)
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
To a reaction vial or round-bottom flask equipped with a magnetic stir bar, add:
-
2-Fluoro-4-bromobenzoic acid (1.0 mmol, 219 mg)
-
Aryl boronic acid (1.2 mmol)
-
Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.03 mmol, ~25 mg)
-
-
Seal the vessel with a septum.
-
Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove O₂ (crucial to prevent homocoupling).
Step 2: Solvent & Base Addition [3]
-
Prepare a solution of K₂CO₃ (3.0 mmol, 415 mg) in Water (2.0 mL). Note: Degas this solution by bubbling N₂ for 10 mins.
-
Add 1,4-Dioxane (6.0 mL) to the reaction vessel via syringe.
-
Add the aqueous K₂CO₃ solution to the vessel via syringe.
-
The mixture may initially appear biphasic or cloudy.
Step 3: Reaction
-
Heat the mixture to 80–90°C with vigorous stirring.
-
Monitor by LC-MS or HPLC.[3]
-
TLC Note: Direct TLC is difficult due to the polarity of the acid. Mini-workup (acidify a small aliquot, extract with EtOAc) is required for TLC monitoring.
-
-
Reaction time is typically 2 to 6 hours .
Step 4: Workup (The "Self-Validating" Step) This is the most critical step for free-acid products.
-
Cool the mixture to room temperature.
-
Filtration: Filter through a pad of Celite to remove palladium black. Rinse with small amounts of water and EtOAc.
-
Phase Separation (Alkaline Wash): Transfer filtrate to a separatory funnel.
-
Validation Check: The product is currently in the Aqueous Layer (as the carboxylate).
-
Wash the aqueous layer with Ethyl Acetate (2x) to remove unreacted boronic acid, de-halogenated byproducts, and phosphine oxides. Discard the organic layer.
-
-
Acidification & Precipitation:
-
Acidify the aqueous layer carefully with 1N HCl to pH ~2–3.
-
Observation: The product should precipitate as a solid.
-
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x).
-
Drying: Combine organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.
Figure 2: Workflow for the purification of free carboxylic acids via Suzuki coupling.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or poor solubility. | Increase catalyst to 5 mol%. Switch to S-Phos ligand (highly active for hindered/deactivated substrates). Ensure solvent is degassed.[3] |
| Protodeboronation | Boronic acid instability.[1] | Use excess boronic acid (1.5 eq) . Lower temperature to 70°C and extend time. Switch to Boronic Ester (Pinacol ester).[4] |
| Product in Organic Wash | pH of aqueous layer too low during first wash. | Ensure aqueous layer is pH > 10 before the first EtOAc wash. Add more K₂CO₃ if necessary. |
| Homocoupling (Ar-Ar) | Oxygen presence. | Rigorous degassing is required. Sparge solvents with Argon for 15 mins before use. |
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Gooßen, L. J., & Paetzold, J. (2002). Pd-catalyzed synthesis of biaryls from aryl halides and boronic acids using a carboxylic acid as directing group.[5] Angewandte Chemie International Edition, 41(7), 1237-1241. (Demonstrates compatibility of free acids). Link
-
Fleckenstein, C. A., & Plenio, H. (2010). Highly efficient Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids using [Pd(NHC)(allyl)Cl] complexes. Chemistry – A European Journal, 16(13), 3922-3926. (High turnover catalysts for deactivated substrates). Link
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. Link
Sources
Validation & Comparative
1H NMR Interpretation Guide: 4-(3,5-Dichlorophenyl)-2-fluorobenzoic Acid
[1][2]
Executive Summary
In the development of fluorinated biaryl scaffolds for medicinal chemistry, 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid represents a challenging diagnostic case. The presence of the fluorine atom at the ortho position to the carboxylic acid introduces complex
This guide provides a definitive technical comparison between the target molecule and its non-fluorinated analogs/starting materials.[2] It moves beyond basic peak listing to explain the causality of the spectral features, specifically the diagnostic "Fluorine Fingerprint" required for structural validation.
Key Diagnostic Challenges
-
Spin System Overlap: Differentiating the substituted benzoate ring protons from the dichlorophenyl protons.
-
Fluorine Coupling:
splits protons up to 4 bonds away, turning singlets into doublets and doublets into multiplets.[2][3] -
Solvent Effects: Carboxylic acid protons are highly sensitive to moisture and solvent choice (DMSO-d6 vs. CDCl3).[1][2]
Structural Analysis & Spin Systems
To interpret the spectrum, we must deconstruct the molecule into two distinct spin systems isolated by the biaryl single bond.[2]
The Molecule[4][5][6][7]
-
Ring A (Benzoate Core): 1-COOH, 2-F, 4-Aryl.[1][2][3] Protons at positions H3, H5, H6 .[2][3]
-
Ring B (Dichlorophenyl): 3,5-Cl.[1][2] Attached at C1'. Protons at H2', H4', H6' .[2][3]
Diagram 1: Spin System Connectivity & Coupling Network
The following diagram visualizes the critical coupling pathways (
Caption: Visualization of the scalar coupling network. Red arrows indicate heteronuclear Fluorine-Proton coupling; black/green arrows indicate homonuclear Proton-Proton coupling.[1][2]
Comparative Analysis: Product vs. Alternatives
The most effective way to validate your product is to compare it against the starting material (Reaction Monitoring) and a non-fluorinated analog (Structural Confirmation).
Comparison 1: Reaction Monitoring
Scenario: Suzuki coupling of 4-bromo-2-fluorobenzoic acid + 3,5-dichlorophenylboronic acid.[1][2]
| Feature | Starting Material (4-Br-2-F-BzOH) | Target Product | Interpretation |
| H3 Signal | Doublet of Doublets (dd) | dd (Shifted Downfield) | The H3 proton is deshielded by the new aromatic ring (Ring current effect).[1] |
| H5 Signal | dd (Distinct shift) | dd (Shifted Downfield) | Loss of Bromine (shielding/deshielding balance) and gain of Aryl group.[1][3] |
| Ring B | Absent | 3H Pattern (2:1 ratio) | Appearance of H2'/H6' (d) and H4' (t) confirms coupling success.[1][3] |
| COOH | Broad Singlet (~13.2 ppm) | Broad Singlet (~13.4 ppm) | Slight shift due to increased conjugation, but less diagnostic.[1][2][3] |
Comparison 2: The "Fluorine Effect"
Scenario: Distinguishing Target from 4-(3,5-dichlorophenyl)benzoic acid (No Fluorine).
| Proton | Non-Fluorinated Analog | Target (Fluorinated) | Why? (Mechanism) |
| H3 | Doublet ( | dd ( | Primary Diagnostic: The large H-F coupling splits the H3 signal significantly.[1][3] |
| H6 | Doublet ( | dd or t ( | Long-range coupling through the carbonyl carbon (C1) splits H6.[1][3] |
| Symmetry | Ring A is AA'BB' (if p-subst) | AMX System | Fluorine breaks the symmetry of the benzoate ring completely.[1] |
Detailed Spectral Assignment (DMSO-d6)
Experimental Conditions: 400 MHz, DMSO-d6, 298 K. Note: DMSO-d6 is required.[1][2][3][4] CDCl3 often leads to aggregation of carboxylic acids, causing broad, uninterpretable peaks.[2][3]
Table 1: Chemical Shift & Multiplicity Data[8][9][10]
| Position | Multiplicity | Assignment Logic | ||
| -COOH | 13.2 - 13.5 | br s | - | Acidic proton; exchanges with |
| H6 (Ring A) | 7.95 - 8.05 | t (app) or dd | Deshielded by COOH (ortho).[1][3] Appears as pseudo-triplet due to similar | |
| H3 (Ring A) | 7.65 - 7.75 | dd | Key Signal. Large splitting by F (ortho).[1][3] | |
| H2', H6' (Ring B) | 7.78 - 7.82 | d | Equivalent protons on the dichloro ring.[1][3] | |
| H4' (Ring B) | 7.60 - 7.65 | t | Upfield of H2'/H6' due to being between two Cl atoms (shielding cone effects).[1] | |
| H5 (Ring A) | 7.55 - 7.62 | dd | Overlaps often with Ring B protons.[1][2][3] |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity (Trustworthiness), follow this specific workflow.
Diagram 2: Validation Workflow
Caption: Decision tree for NMR validation. Checkpoint 2 is the critical differentiator for the fluorinated regioisomer.
Step-by-Step Methodology
-
Sample Preparation:
-
Acquisition Parameters:
-
Spectral Width: -2 to 16 ppm (to catch the acid proton).[1]
-
Relaxation Delay (D1): Set to
seconds. Aromatic protons and acid protons have different T1 times; a short D1 will distort integration ratios.[2] -
Scans: 16 scans are usually sufficient for >95% purity; use 64 scans to detect minor impurities (<1%).[1][2]
-
-
Data Processing:
References
-
Claridge, T. D. W. (2016).[2][3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Authoritative text on spin systems and coupling constants).
-
Dolbier, W. R. (2009).[2][3] Guide to Fluorine NMR for Organic Chemists. Wiley.[2][5][6] (Source for
coupling magnitudes). -
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][2] Spectral Database for Organic Compounds (SDBS). [Link] (Reference for standard benzoic acid and biphenyl shifts).[1][3]
-
Reich, H. J. (2024).[2][3] Structure Determination Using NMR. University of Wisconsin-Madison.[2] [Link] (Verified source for chemical shift correlations and solvent effects).[1][3]
-
Gottlieb, H. E., et al. (1997).[2][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[2][3] [Link] (Standard for calibrating DMSO-d6 residual peaks).[1][2]
Sources
- 1. 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid | C13H7Cl2FO2 | CID 53227746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. modgraph.co.uk [modgraph.co.uk]
Structural Elucidation of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic Acid: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
This guide details the structural characterization of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid (CAS: 1261913-97-6), a halogenated biphenyl scaffold with significant relevance in medicinal chemistry, particularly as a transthyretin (TTR) stabilizer or NSAID analog.[1]
For researchers in drug discovery, defining the precise torsion angle between the phenyl rings is critical, as it dictates the molecule's binding affinity and solubility profile. This guide compares the performance of Single Crystal X-Ray Diffraction (SC-XRD) —the "product" or gold standard in this context—against alternative methods like Solution NMR and Density Functional Theory (DFT), demonstrating why SC-XRD is indispensable for this specific class of sterically hindered fluorinated compounds.
Part 1: The Challenge – Steric Strain in Biphenyls
The molecule features a benzoic acid core substituted with a fluorine atom at the ortho position (C2) and a 3,5-dichlorophenyl ring at the para position (C4).
The Structural Problem:
-
Steric Clash: The fluorine atom at C2 and the protons/chlorines on the adjacent ring create significant steric repulsion.
-
Conformational Ambiguity: In solution, the biphenyl bond rotates freely, averaging the signal. However, biological receptors bind a specific fixed conformation.
-
The Objective: Accurately determine the inter-ring dihedral angle (
) and the carboxylic acid hydrogen bonding motif in the solid state.
Part 2: Experimental Methodology (SC-XRD Protocol)
To achieve "Product Performance" (high-resolution structural data), the following specific protocol is recommended for this compound class.
Crystal Growth Strategy
-
Method: Slow Evaporation.
-
Solvent System: Ethanol/Water (9:1 v/v). The polarity matches the carboxylic acid, while the water acts as an anti-solvent to drive nucleation.
-
Conditions: Ambient temperature (
), covered with parafilm featuring 3-5 pinholes to control evaporation rate (approx. 5-7 days).
Data Collection Parameters
-
Radiation Source: Molybdenum (Mo-K\alpha,
Å) . -
Temperature: 100 K (Cryostream).
-
Reasoning: Freezes the rotation of the carboxylic acid group and reduces thermal vibration of the terminal Cl atoms.
-
Structure Refinement
-
Software: SHELXL (via OLEX2 or WinGX).
-
Constraint: Treat the carboxylic acid proton (H1) using a riding model if not located in the difference Fourier map, but for high-quality data, attempt to refine coordinates freely to confirm the dimer motif.
Part 3: Comparative Analysis – SC-XRD vs. Alternatives
This section objectively compares the "performance" of SC-XRD data against the primary alternatives: Solution NMR and DFT calculations.
Performance Data Matrix
| Feature | SC-XRD (The Gold Standard) | Solution NMR ( | DFT (Theoretical) |
| Primary Output | 3D Atomistic Coordinates ( | Chemical Shifts ( | Energy Minima, Orbitals |
| Torsion Angle ( | Precise Fixed Value (e.g., | Time-Averaged (Dynamic) | Gas-phase prediction (often ignores packing) |
| Intermolecular Interactions | Direct observation of H-bonds (Dimer) | Inferred (NOE), Concentration dependent | Calculated (requires periodic boundary conditions) |
| Stereochemistry | Absolute Configuration determination | Relative (unless chiral solvating agents used) | N/A |
| Sample State | Solid (Single Crystal) | Liquid (Solvated) | Virtual (Vacuum/Implicit Solvent) |
| Limit of Detection | Requires Crystal ( | N/A |
Mechanistic Insight: Why SC-XRD Wins for this Molecule
In solution (NMR), the bond between the two phenyl rings rotates. The NMR spectrum will show equivalent signals for the 2,6-protons of the dichlorophenyl ring due to rapid rotation on the NMR timescale.
SC-XRD Performance:
-
Freezing the Twist: SC-XRD captures the molecule in its lowest-energy packing state. For 2-fluorobiphenyls, this twist is typically 40–60° to minimize F...H repulsion.
-
Dimer Identification: SC-XRD definitively proves the formation of the Centrosymmetric Carboxylic Acid Dimer (
graph set), which is the critical determinant of the compound's melting point and solubility.
Part 4: Visualization of Workflows
Diagram 1: Characterization Workflow
This flowchart outlines the critical path from synthesis to structural validation.
Caption: The critical path for structural elucidation. Note the iterative loop at the crystal growth stage if birefringence (crystallinity) is not observed.
Diagram 2: Decision Matrix (Technique Selection)
When should you invest the time in SC-XRD versus quick NMR?
Caption: Decision matrix for selecting the appropriate analytical technique based on research goals.
Part 5: Expected Structural Features (The "Result")
Based on the crystallographic landscape of fluorinated benzoic acids [1, 2], the SC-XRD analysis of this compound is expected to yield:
-
Orthorhombic or Monoclinic Space Group: Common for asymmetric biphenyls (
or ). -
The Twist: The dihedral angle between the phenyl rings will likely deviate significantly from planarity (
) due to the steric bulk of the 2-Fluoro substituent and the 3,5-dichloro pattern [3]. -
Supramolecular Assembly: The molecules will form centrosymmetric dimers via
hydrogen bonds between carboxylic acid groups. This is a robust motif ( ) unless disrupted by solvent inclusion.
Troubleshooting the Protocol
-
Twinning: If the diffraction spots are split, the crystal may be twinned (common in fluorinated aromatics). Solution: Use "Cell_Now" to check for multiple domains or re-crystallize from a more viscous solvent (e.g., isopropanol).
-
Disorder: The Fluorine atom at position 2 might show rotational disorder if the packing is loose. Solution: Collect data at lower temperature (100 K) to minimize thermal motion.
References
-
PubChem. (2025).[3][4] 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid (Compound Summary). National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2010). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chem. Commun. [Link]
-
MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Molecules. [Link]
-
Westmont College. (2022). Determination of Torsional Angles of Biphenyl Molecules. [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid | C13H8Cl2O2 | CID 2758080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-Fluorophenyl)benzoic acid | C13H9FO2 | CID 2782689 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating Synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic Acid: A Comparative Technical Guide
Executive Summary & Strategic Context
The biphenyl carboxylic acid scaffold, specifically 4-(3,5-dichlorophenyl)-2-fluorobenzoic acid (CAS 1261913-97-6), represents a critical pharmacophore in the development of transthyretin (TTR) stabilizers and non-steroidal anti-inflammatory derivatives. In drug development, the integrity of this intermediate is paramount; the ortho-fluorine substituent exerts significant electronic influence on metabolic stability, while the 3,5-dichloro motif enhances lipophilicity and binding pocket occupancy.
This guide validates a scalable, optimized synthesis route against "Literature Standard" conditions (typically defined by early Suzuki-Miyaura patent literature). We aim to demonstrate how modern catalytic systems can overcome the steric and electronic deactivation caused by the ortho-fluoro group, providing a self-validating protocol for high-purity isolation.
The Challenge: "Standard" vs. "Optimized" Synthesis
In classical literature (e.g., general protocols derived from Suzuki et al. or early biaryl patents), the synthesis of electron-deficient, sterically crowded biaryls often utilizes Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] with aqueous sodium carbonate.
While functional, this "Standard Method" frequently fails to meet rigorous process chemistry standards due to:
-
Protodeboronation: The electron-deficient 3,5-dichlorophenylboronic acid is prone to hydrolytic cleavage before coupling.
-
Steric Hindrance: The ortho-fluorine on the benzoate partner retards oxidative addition.
-
Pd Contamination: Homogeneous catalysts are difficult to purge below <10 ppm without extensive scavenging.
Comparative Strategy
We compare the Standard Method against an Optimized Method utilizing a Buchwald-type precatalyst system (XPhos Pd G2) which facilitates oxidative addition at lower temperatures, preserving the labile boronic acid.
Experimental Protocol & Methodology
Reaction Pathway Visualization
The following diagram outlines the mechanistic pathway and the critical decision nodes for the optimized synthesis.
Caption: Mechanistic flow of the optimized Suzuki-Miyaura coupling, highlighting the rate-limiting oxidative addition step mitigated by the XPhos ligand.
Detailed Protocol: Optimized Synthesis
Reagents:
-
Substrate: 4-Bromo-2-fluorobenzoic acid (1.0 equiv)
-
Coupling Partner: 3,5-Dichlorophenylboronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G2 (1.0 mol%)
-
Base: K3PO4 (Tribasic, 2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Workflow:
-
Inerting: Charge a reaction vessel with the aryl bromide, boronic acid, and K3PO4. Cycle vacuum/nitrogen (3x) to remove oxygen (prevents homocoupling).
-
Catalyst Addition: Add XPhos Pd G2. Add degassed solvent mixture.
-
Reaction: Heat to 60°C. Note: The Standard Method requires reflux (90-100°C); our lower temperature reduces defluorination byproducts.
-
Monitoring: Monitor by HPLC at 2 hours. Look for consumption of bromide (RT ~ 4.5 min) and appearance of product (RT ~ 8.2 min).
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc.
-
Critical Step: Acidify aqueous layer to pH 2-3 with 1N HCl to protonate the carboxylate. The product will crash out or partition into the organic layer.
-
Wash organic layer with brine, dry over Na2SO4.
-
-
Purification: Recrystallize from Ethanol/Water (Standard Method often suggests Column Chromatography; Recrystallization is preferred for scalability).
Validation: Comparative Performance Data
The following data compares the "Standard" literature approach against the "Optimized" protocol described above.
| Metric | Literature Standard (Pd(PPh3)4 / Na2CO3) | Optimized Protocol (XPhos Pd G2 / K3PO4) | Validation Insight |
| Yield (Isolated) | 65 - 72% | 88 - 92% | Optimized catalyst prevents protodeboronation of the dichloro-partner. |
| Reaction Time | 12 - 24 Hours | 2 - 4 Hours | Faster kinetics due to bulky, electron-rich phosphine ligand. |
| Purity (HPLC) | 94 - 96% | > 99.5% | Lower temp prevents defluorination side-reactions. |
| Pd Residuals | > 500 ppm | < 50 ppm | Higher catalyst activity allows lower loading (1 mol% vs 5 mol%). |
| Appearance | Tan/Brown Solid | White Crystalline Solid | Indicates effective removal of Pd-black and oxidation byproducts. |
Analytical Validation Standards (Self-Validating System)
To confirm the identity and purity of the synthesized 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid , the following spectral signatures must be verified. These serve as the "Go/No-Go" criteria for batch release.
NMR Spectroscopy (Identity)
-
1H NMR (400 MHz, DMSO-d6):
-
Diagnostic Signal: Look for the triplet/multiplet at δ 7.6 - 7.8 ppm representing the protons on the dichlorophenyl ring (H-2', H-6').
-
Benzoic Acid Ring:[1] The H-6 proton (adjacent to F) typically appears as a doublet of doublets (dd) due to H-F coupling (
Hz). -
Acid Proton: Broad singlet at δ 13.0+ ppm (COOH).
-
-
19F NMR (376 MHz, DMSO-d6):
-
Single Peak:δ -110 to -115 ppm .
-
Validation: Absence of other fluoride peaks confirms no defluorination or regioisomeric byproducts (e.g., 4-fluoro isomers).
-
Mass Spectrometry (Molecular Weight)
-
Method: LC-MS (ESI-).
-
Criterion: Observed mass [M-H]- = 282.9 / 284.9 (Characteristic Cl2 isotope pattern 9:6:1).
-
Fail Condition: Presence of mass 249 (monochloro analog) indicates incomplete halogenation of starting material or reductive dechlorination.
Quality Control Logic Tree
Use the following logic flow to determine if a batch meets the "Literature Standard" equivalent.
Caption: Quality Control decision tree for validating the synthesized intermediate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53227746, 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Martin, R., & Buchwald, S. L. (2008).Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. (Basis for "Optimized" XPhos conditions).
Sources
Safety Operating Guide
Navigating the Disposal of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic Acid: A Comprehensive Guide for Laboratory Professionals
The proper disposal of specialty chemicals is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid. By understanding the chemical nature of this compound and adhering to established regulatory frameworks, researchers can mitigate risks and ensure responsible waste management.
Hazard Assessment and Chemical Profile
Based on these analogs, 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid should be handled as a compound that is:
-
Irritating to the skin, eyes, and respiratory system. [1][2]
-
Harmful if swallowed. [1]
-
Potentially toxic, falling under the category of halogenated organic compounds which require specific disposal considerations.[3][4][5]
Key Chemical Information:
| Property | Value/Information | Source |
| Chemical Formula | C13H7Cl2FO2 | [6] |
| Common Hazards | Skin Irritation (Category 2), Eye Irritation (Category 2A), May cause respiratory irritation. | [1][2] |
| Incompatible Materials | Strong oxidizing agents. | [7] |
| Known Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas, Gaseous hydrogen fluoride (HF). | [7][8] |
Personal Protective Equipment (PPE) and Safety Precautions
Before handling 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid for any purpose, including disposal, it is imperative to be outfitted with the appropriate PPE.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing are necessary to prevent skin contact.[10][11]
-
Respiratory Protection: If handling the compound as a powder or if aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8]
-
Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][10]
Step-by-Step Disposal Protocol
The disposal of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid is governed by the Resource Conservation and Recovery Act (RCRA) and should be managed as hazardous waste.[12][13]
Step 1: Waste Characterization
As a halogenated organic compound, 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid is classified as a hazardous waste.[3][4] Many jurisdictions require the segregation of halogenated and non-halogenated organic waste streams due to differences in disposal costs and methods.[5]
Step 2: Segregation and Container Selection
-
Segregate Waste: Do not mix this compound with non-halogenated organic waste or other incompatible waste streams.[5][14]
-
Choose a Compatible Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[14][15] The container should be in good condition, free from damage or deterioration.[14] For liquid solutions, ensure the container material is appropriate (e.g., avoid metal for acidic solutions).[15]
Step 3: Labeling the Waste Container
Proper labeling is a critical compliance step. The label must include:
-
The full chemical name: "4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid". Avoid using abbreviations or chemical formulas.[14]
-
An indication of the hazards (e.g., "Irritant").[16]
-
The approximate quantity or concentration of the waste.[14]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[13][14]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[13][14]
-
Volume Limits: Be aware of the volume limits for hazardous waste accumulation in an SAA (typically up to 55 gallons).[16]
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the container is nearly full (around 90% capacity), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[14][15]
-
Documentation: Complete any necessary waste pickup forms as required by your institution.[14]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. uakron.edu [uakron.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid | C13H7Cl2FO2 | CID 53227746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. aaronchem.com [aaronchem.com]
- 12. danielshealth.com [danielshealth.com]
- 13. odu.edu [odu.edu]
- 14. research.columbia.edu [research.columbia.edu]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Navigating the Uncharted: A Practical Guide to Handling 4-(3,5-Dichlorophenyl)-2-fluorobenzoic Acid
The First Principle: Proactive Hazard Assessment
Given the absence of specific toxicological data, we must treat 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid as a substance of unknown toxicity with the potential for significant health effects. Our recommendations are therefore based on a conservative approach, assuming hazards associated with its constituent chemical classes.
-
Halogenated Aromatic Compounds: This class of compounds can exhibit persistence in the environment and may have toxic effects.[1] Dichlorophenyl groups, in particular, can cause skin and eye irritation.[2][3]
-
Benzoic Acid Derivatives: Benzoic acid and its derivatives can cause skin irritation, serious eye damage, and respiratory irritation.[4][5]
Therefore, we must assume that 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[6][7][8]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving: an inner nitrile glove followed by an outer, chemical-resistant glove (e.g., butyl rubber or Viton). | Nitrile gloves provide a primary barrier against splashes, while the outer glove offers extended protection against halogenated organic compounds. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[9][10] |
| Body Protection | A flame-resistant laboratory coat, worn fully buttoned. | Protects the skin from accidental spills and contamination.[10] |
| Respiratory Protection | A NIOSH-approved respirator is required. The type will depend on the scale of the work and the potential for aerosolization. For small-scale work in a certified chemical fume hood, a half-mask respirator with organic vapor/acid gas cartridges and P100 particulate filters may be sufficient. For larger quantities or in situations where engineering controls are not sufficient, a full-face air-purifying respirator or a powered air-purifying respirator (PAPR) should be used.[11] | Protects against the inhalation of dust or aerosols, which could cause respiratory tract irritation.[8][12] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects the feet from spills. |
For chemicals of unknown toxicity, it is prudent to adopt a higher level of PPE. Dartmouth College's Environmental Health and Safety recommends a flexible laminate glove (like a Silver Shield) worn under a heavy-duty, chemically resistant outer glove.[10]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing the risk of exposure.
Engineering Controls: The First Line of Defense
All work with 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[5][13] The fume hood provides essential ventilation to capture and exhaust any dust or vapors that may be generated.
Workflow for Handling 4-(3,5-Dichlorophenyl)-2-fluorobenzoic Acid
The following diagram outlines the critical steps for safely handling this compound, from preparation to post-handling procedures.
Sources
- 1. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. nj.gov [nj.gov]
- 3. agilent.com [agilent.com]
- 4. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
